molecular formula C17H22ClN3O3 B5480721 2-{2-[2-(acetylamino)ethyl]piperidin-1-yl}-N-(2-chlorophenyl)-2-oxoacetamide

2-{2-[2-(acetylamino)ethyl]piperidin-1-yl}-N-(2-chlorophenyl)-2-oxoacetamide

Cat. No.: B5480721
M. Wt: 351.8 g/mol
InChI Key: FCCPGLRUKISQOE-UHFFFAOYSA-N
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Description

The compound “2-{2-[2-(acetylamino)ethyl]piperidin-1-yl}-N-(2-chlorophenyl)-2-oxoacetamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are among the most important synthetic fragments for designing drugs .


Chemical Reactions Analysis

Again, while specific information on this compound is not available, piperidine derivatives are known to undergo a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It would depend on the intended use of the compound. For example, some piperidine derivatives are used in pharmaceuticals and their mechanism of action often involves interaction with biological receptors .

Future Directions

The future directions for this compound would likely depend on its intended use. Piperidine derivatives are a topic of ongoing research, particularly in the field of drug discovery .

Properties

IUPAC Name

2-[2-(2-acetamidoethyl)piperidin-1-yl]-N-(2-chlorophenyl)-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O3/c1-12(22)19-10-9-13-6-4-5-11-21(13)17(24)16(23)20-15-8-3-2-7-14(15)18/h2-3,7-8,13H,4-6,9-11H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCPGLRUKISQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1CCCCN1C(=O)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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